molecular formula C33H24N4O2 B565316 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid CAS No. 1797134-81-6

4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid

Cat. No. B565316
CAS RN: 1797134-81-6
M. Wt: 508.581
InChI Key: BNXRLUDAOCEHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid (4-TPA) is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 4-TPA is a derivative of benzoic acid and is composed of two benzene rings and a trityltetrazol-5-ylphenyl group. This compound has been studied for its ability to act as an inhibitor of various enzymes, and its potential to be used in various biomedical applications.

Scientific Research Applications

4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid has been studied for its potential applications in various scientific research fields. It has been found to act as an inhibitor of various enzymes, including cyclooxygenase-2, phospholipase A2, and 5-lipoxygenase. In addition, this compound has been used as a reagent in the synthesis of various compounds, such as 4-hydroxy-3-methoxybenzoic acid and 4-hydroxybenzoic acid. Furthermore, this compound has been studied for its potential applications in drug delivery systems, as well as its ability to act as a fluorescent probe for the detection of various compounds.

Mechanism of Action

The exact mechanism of action of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. In addition, this compound has been shown to interact with various proteins, thereby affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have various effects on the body, including anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have antioxidant and antiproliferative effects, as well as the ability to modulate the expression of various genes.

Advantages and Limitations for Lab Experiments

The major advantage of 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid is its ability to act as an inhibitor of various enzymes, which makes it useful for a variety of laboratory experiments. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is important to note that this compound is highly toxic and should be handled with caution.

Future Directions

Despite its potential applications, there is still much to be studied about 4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug delivery systems and its ability to act as a fluorescent probe. Additionally, research is needed to explore the potential of this compound as a therapeutic agent for various diseases. Finally, research is needed to explore the potential of this compound as a tool for the detection of various compounds.

Synthesis Methods

4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid can be synthesized from a variety of starting materials, including benzoic acid, trityltetrazol-5-ylphenyl, and a variety of solvents. The reaction typically proceeds via a nucleophilic aromatic substitution reaction, wherein the trityltetrazol-5-ylphenyl group is substituted for the benzoic acid group. This reaction is typically carried out at temperatures ranging from 0 to 100°C, and can be completed in a few hours.

properties

IUPAC Name

4-[2-(2-trityltetrazol-5-yl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N4O2/c38-32(39)25-22-20-24(21-23-25)29-18-10-11-19-30(29)31-34-36-37(35-31)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXRLUDAOCEHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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